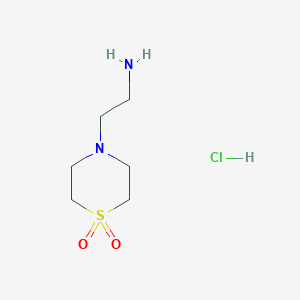

4-(2-Aminoethyl)-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Aminoethyl)-1 ist eine chemische Verbindung, die für ihre bedeutende Rolle in verschiedenen wissenschaftlichen und industriellen Anwendungen bekannt ist. Es ist ein Derivat von Benzolsulfonamid und wird häufig als Proteaseinhibitor verwendet. Diese Verbindung ist insbesondere für ihre Fähigkeit bekannt, Serinproteasen zu hemmen, was sie zu einem wertvollen Werkzeug in der biochemischen Forschung und pharmazeutischen Entwicklung macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-Aminoethyl)-1 beinhaltet typischerweise die Reaktion von 3-Hydroxy-2-methoxyindolin mit einem Amidacetal. Diese Reaktion erzeugt 4-Carbamoylmethyl-indolin und -indol, die dann durch Behandlung mit Salzsäure und anschließendem Natriumhydroxid in 4-(2-Aminoethyl)indol umgewandelt werden. Der letzte Schritt beinhaltet die Reduktion des Indols mit Lithiumaluminiumhydrid .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von this compound effizientere Methoden umfassen, wie beispielsweise die kontinuierliche Fließsynthese oder die Verwendung von automatisierten Reaktoren. Diese Verfahren gewährleisten eine hohe Ausbeute und Reinheit der Verbindung, was für ihre Anwendung in der Forschung und Pharmazie unerlässlich ist.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(2-Aminoethyl)-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten oft Reagenzien wie Lithiumaluminiumhydrid.

Substitution: Diese Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere mit halogenierten Verbindungen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid.

Substitution: Halogenierte Verbindungen, starke Basen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Sulfonsäuren liefern, während die Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

This compound wird aufgrund seiner Fähigkeit, Serinproteasen zu hemmen, in der wissenschaftlichen Forschung häufig verwendet. Dies macht es wertvoll für Studien, die sich mit der Proteinreinigung und Enzym-Aktivitätsassays befassen. Darüber hinaus wird es bei der Entwicklung von Arzneimitteln verwendet, insbesondere bei der Entwicklung von Medikamenten, die auf Protease-bedingte Krankheiten abzielen .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die irreversible Hemmung von Serinproteasen. Es bindet an die aktive Stelle des Enzyms und verhindert, dass es die Hydrolyse von Peptidbindungen katalysiert. Diese Hemmung ist entscheidend für die Erhaltung von Proteinproben während biochemischer Assays .

Wissenschaftliche Forschungsanwendungen

4-(2-Aminoethyl)-1 is widely used in scientific research due to its ability to inhibit serine proteases. This makes it valuable in studies involving protein purification and enzyme activity assays. Additionally, it is used in the development of pharmaceuticals, particularly in the design of drugs targeting protease-related diseases .

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethyl)-1 involves the irreversible inhibition of serine proteases. It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition is crucial for preserving protein samples during biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylmethylsulfonylfluorid: Ein weiterer Serinproteaseinhibitor, aber im Vergleich zu 4-(2-Aminoethyl)-1 weniger stabil.

Aprotinin: Ein reversibler Inhibitor von Serinproteasen, der in verschiedenen Zusammenhängen im Vergleich zu this compound eingesetzt wird.

Benzamidin: Ein kompetitiver Inhibitor von Serinproteasen, der häufig in Kombination mit anderen Inhibitoren verwendet wird.

Einzigartigkeit

This compound ist aufgrund seiner Stabilität und Spezifität bei der Hemmung von Serinproteasen einzigartig. Im Gegensatz zu anderen Inhibitoren bietet es eine nicht-toxische Alternative, was es für eine Vielzahl von biochemischen Anwendungen geeignet macht .

Eigenschaften

Molekularformel |

C6H15ClN2O2S |

|---|---|

Molekulargewicht |

214.71 g/mol |

IUPAC-Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-7H2;1H |

InChI-Schlüssel |

TUCQOXXBUNWAJT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CCN1CCN.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B11732684.png)

![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline](/img/structure/B11732692.png)

![(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732696.png)

![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B11732699.png)

![1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732703.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732709.png)

![(3-ethoxypropyl)[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732713.png)

![butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11732735.png)

![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B11732748.png)

![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732754.png)

![2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11732770.png)